molecular formula C11H14O4 B087851 Ethyl 5-ethoxy-2-hydroxybenzoate CAS No. 14160-70-4

Ethyl 5-ethoxy-2-hydroxybenzoate

Cat. No.: B087851
CAS No.: 14160-70-4
M. Wt: 210.23 g/mol
InChI Key: BSRPONIXRNBZGU-UHFFFAOYSA-N
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Mechanism of Action

Biological Activity

Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol

The compound features a benzoate structure with an ethoxy group and a hydroxyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It functions as both an inhibitor and an activator of various enzymes, influencing metabolic processes within organisms. Some key aspects of its mechanism include:

  • Enzyme Interaction : The compound has been shown to affect enzyme kinetics, potentially altering the rates of biochemical reactions.
  • Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogenic bacteria .

Biological Applications

This compound has been explored for several applications across different scientific disciplines:

  • Biochemical Assays : Utilized in assays to study enzyme interactions and metabolic pathways.
  • Medicinal Chemistry : Investigated for potential therapeutic properties, including antibacterial and anti-inflammatory effects .
  • Industrial Uses : Employed in the synthesis of specialty chemicals and as a reagent in organic synthesis .

Antibacterial Activity

A notable study highlighted the antibacterial effects of this compound derivatives against Vibrio vulnificus and Aeromonas hydrophila. The minimum inhibitory concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Inhibitory Zone Diameter (mm)
This compound0.0518.00 ± 1.00
Derivative A0.00516.67 ± 0.58

These results suggest that the compound exhibits strong antibacterial properties comparable to established antibiotics .

Cytotoxicity Studies

In cytotoxicity assessments, this compound was evaluated using L929 normal cell lines. The findings indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

  • Marine Microorganisms : A study identified polyketides from marine microorganisms that included derivatives of this compound, showcasing their antibacterial effects against aquatic pathogens .
  • Synthetic Applications : The compound has been used as a precursor in synthesizing more complex molecules, demonstrating its utility in organic chemistry .

Properties

IUPAC Name

ethyl 5-ethoxy-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRPONIXRNBZGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403096
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-70-4
Record name ethyl 5-ethoxy-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the general method of Example XXIII Part A, 31.2 g (0.20 mole) of ethyl iodide was reacted with 27.3 g (0.15 mole) of ethyl 2,5-dihydroxybenzoate to provide 22 g of white crystalline ethyl 5-ethoxy-2-hydroxybenzoate, m.p. 64°-66° C.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step Two

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